Product packaging for Ethyl bromoacetate-13C2(Cat. No.:CAS No. 61898-49-5)

Ethyl bromoacetate-13C2

Cat. No.: B032184
CAS No.: 61898-49-5
M. Wt: 168.99 g/mol
InChI Key: PQJJJMRNHATNKG-CQDYUVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of ¹³C Isotope and its Application in Organic Chemistry

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. wikipedia.org Its unique properties make it exceptionally useful in organic chemistry, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. webelements.comirisotope.com The incorporation of ¹³C into organic molecules allows for detailed structural analysis and the investigation of reaction pathways. symeres.com

The natural abundance of ¹³C is approximately 1.1% of all carbon on Earth. wikipedia.org While this low abundance is sufficient for some applications, many studies require compounds that are artificially enriched with ¹³C. wikipedia.orgbohrium.com Enrichment is the process of increasing the concentration of ¹³C above its natural level. wikipedia.org Common strategies for producing ¹³C-enriched compounds include cryogenic distillation of methane (B114726) or carbon monoxide. wikipedia.orgtn-sanso.co.jp These enriched compounds can then be used as starting materials in chemical synthesis to produce specific ¹³C-labeled molecules. symeres.com

The primary advantage of using ¹³C in NMR spectroscopy lies in its ability to provide direct information about the carbon skeleton of a molecule. irisotope.combhu.ac.in Unlike the more abundant ¹²C isotope, which is NMR-inactive, the ¹³C nucleus has a nuclear spin that can be detected by NMR. bhu.ac.in

One of the most significant benefits of ¹³C NMR is the wide range of chemical shifts, typically from 0 to 220 ppm. libretexts.orglibretexts.org This broad spectrum minimizes the overlapping of signals, allowing for the clear distinction of individual carbon atoms within a molecule, even in large and complex structures. libretexts.orglibretexts.org This is a considerable advantage over proton NMR (¹H NMR), where signal overlap is more common. libretexts.org Furthermore, techniques like broadband decoupling can simplify the spectra by removing the coupling between carbon and proton atoms, resulting in a spectrum where each unique carbon atom appears as a single peak. libretexts.org

Table 1: Comparison of Spectroscopic Properties

Property¹H NMR¹³C NMR
Natural Abundance~99.98%~1.1% wikipedia.org
Chemical Shift Range~0-12 ppm libretexts.org~0-220 ppm bhu.ac.inlibretexts.org
SensitivityHighLow bhu.ac.in
Signal OverlapCommon libretexts.orgRare libretexts.orglibretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7BrO2 B032184 Ethyl bromoacetate-13C2 CAS No. 61898-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJJJMRNHATNKG-CQDYUVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH2]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447589
Record name Ethyl bromoacetate-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61898-49-5
Record name Ethyl bromoacetate-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl bromoacetate-(13)C(2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis Methodologies for Ethyl Bromoacetate 13c2

Strategic Considerations for High Isotopic Purity

The synthesis of isotopically labeled compounds such as Ethyl bromoacetate-13C2 demands rigorous control over reaction conditions and starting materials to achieve high isotopic enrichment. The primary goal is to introduce the ¹³C isotopes at the desired positions and prevent any processes that could lead to a decrease in isotopic purity.

Common Synthetic Routes

The preparation of this compound typically involves the esterification of a correspondingly labeled bromoacetic acid. This precursor itself is synthesized from a labeled two-carbon starting material.

Esterification of Bromoacetic Acid-¹³C₂ with Ethanol (B145695) (Acid Catalysis)

The most common and direct method for synthesizing this compound is the Fischer esterification of Bromoacetic acid-1,2-¹³C₂ with ethanol. libretexts.org This reaction involves heating the labeled carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.netorganic-chemistry.org

The reaction is an equilibrium process. organic-chemistry.org To drive the reaction towards the formation of the ester product, an excess of one reactant (typically ethanol, which can also serve as the solvent) is used. masterorganicchemistry.com Another common technique is the removal of water as it is formed, often accomplished using a Dean-Stark apparatus. masterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen of the bromoacetic acid, which increases its electrophilicity. The oxygen atom of ethanol then acts as a nucleophile, attacking the carbonyl carbon. chemistrysteps.com A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the final ester product. masterorganicchemistry.com This process ensures the ¹³C₂ backbone of the bromoacetic acid is incorporated directly into the ethyl bromoacetate (B1195939) product without isotopic scrambling.

Precursors for Ethyl Bromoacetate-¹³C₂ Synthesis

The quality and isotopic enrichment of the final product are entirely dependent on the precursor used.

A fundamental and versatile precursor for the synthesis of this compound is doubly labeled acetic acid (Acetic acid-1,2-¹³C₂). The synthesis from this starting material is a two-step process:

Bromination: The first step is the α-bromination of Acetic acid-1,2-¹³C₂ to produce Bromoacetic acid-1,2-¹³C₂. This is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orgalfa-chemistry.com This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. doubtnut.commasterorganicchemistry.com The reaction proceeds via the formation of an acyl bromide intermediate, which then tautomerizes to an enol. This enol subsequently reacts with bromine to install a bromine atom at the α-position. wikipedia.org The resulting α-bromo acyl bromide is then hydrolyzed to the α-bromo carboxylic acid, Bromoacetic acid-1,2-¹³C₂. youtube.com The integrity of the ¹³C-¹³C bond is maintained throughout this process.

Esterification: The Bromoacetic acid-1,2-¹³C₂ formed in the first step is then esterified with ethanol using acid catalysis, as described in section 2.2.1, to yield the final product, this compound.

This two-step approach, starting from a readily available labeled precursor like acetic acid, provides a reliable and controlled pathway to the desired doubly labeled ethyl bromoacetate.

Interactive Data Table: Properties of Labeled Compounds

Compound NameFormulaLabeled PositionsIsotopic Purity (atom % ¹³C)
This compoundBr¹³CH₂¹³COOC₂H₅1,299%
Bromoacetic acid-1,2-¹³C₂Br¹³CH₂¹³COOH1,299%
Acetic acid-1,2-¹³C₂¹³CH₃¹³COOH1,299%
Synthesis from 13C-Labeled Bromoacetic Acid Derivatives

The most direct and common method for synthesizing isotopically labeled esters is through the esterification of the corresponding labeled carboxylic acid. The synthesis of this compound is logically achieved via the Fischer esterification of doubly carbon-13 labeled bromoacetic acid ([1,2-13C2]bromoacetic acid) with ethanol. google.comnih.gov This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

The general mechanism involves the protonation of the carbonyl oxygen of the bromoacetic acid, which increases the electrophilicity of the carbonyl carbon. Ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.

While singly labeled precursors such as [1-13C]bromoacetic acid or [2-13C]bromoacetic acid can be used to synthesize singly labeled ethyl bromoacetate, the production of the target compound, this compound, necessitates the use of the doubly labeled [1,2-13C2]bromoacetic acid. This ensures that both carbon atoms in the bromoacetyl moiety are the heavy isotope.

PrecursorProductLabeling Pattern
[1,2-13C2]bromoacetic AcidThis compoundDoubly labeled acetyl group
[1-13C]bromoacetic AcidEthyl [1-13C]bromoacetateLabeled at the carbonyl carbon
[2-13C]bromoacetic AcidEthyl [2-13C]bromoacetateLabeled at the alpha-carbon

Advanced Synthetic Approaches and Chemical Transformations

The synthesis of this compound fundamentally relies on the availability of precursor molecules containing two adjacent carbon-13 atoms. The key building block for this synthesis is [1,2-13C2]bromoacetic acid. This labeled acid is typically prepared from doubly labeled acetic acid ([1,2-13C2]acetic acid) through a bromination reaction, often using bromine in the presence of a catalyst like red phosphorus (a variation of the Hell-Volhard-Zelinsky reaction). google.com

Start with a simple 13C2 source: Often beginning with molecules like [1,2-13C2]acetylene or [1,2-13C2]ethanol, which are then converted to [1,2-13C2]acetic acid.

Bromination: The labeled acetic acid is brominated at the alpha-position to yield [1,2-13C2]bromoacetic acid.

Esterification: The resulting labeled bromoacetic acid is esterified with unlabeled ethanol to produce the final product, this compound.

This building block approach ensures precise placement of the isotopic labels, which is critical for its intended applications in tracer studies.

Ethyl bromoacetate is a common precursor for the preparation of stabilized phosphorus ylides, which are key reagents in the Wittig reaction. libretexts.orgorganic-chemistry.org The use of this compound allows for the synthesis of 13C2-labeled Wittig reagents.

The synthesis begins with the reaction of this compound with a phosphine, typically triphenylphosphine (B44618), in an SN2 reaction. masterorganicchemistry.com This forms a stable phosphonium (B103445) salt. Subsequent treatment of this salt with a suitable base deprotonates the carbon alpha to the phosphorus, yielding a stabilized ylide. youtube.com The ester group stabilizes the adjacent carbanion, making the ylide less reactive than non-stabilized ylides.

This 13C2-labeled ylide can then react with an aldehyde or ketone to form an alkene, thereby introducing the two-carbon isotopic label into the product molecule. umass.edunih.gov This is a powerful method for specifically labeling unsaturated esters and related compounds.

Reactant 1Reactant 2IntermediateProduct
This compoundTriphenylphosphine1,2-13C2triphenylphosphonium bromide[1,2-13C2]Ethyl (triphenylphosphoranylidene)acetate

This compound is an excellent substrate for the Michaelis-Arbuzov reaction, a widely used method for forming carbon-phosphorus bonds. jk-sci.comwikipedia.org In this reaction, a trialkyl phosphite (B83602) acts as a nucleophile, attacking the electrophilic alpha-carbon of this compound in an SN2 fashion. organic-chemistry.orgyoutube.com

The initial product is a phosphonium salt intermediate. The bromide ion, displaced in the first step, then attacks one of the alkyl groups on the phosphorus atom, displacing the phosphonate (B1237965) ester in a second SN2 reaction. The result is the formation of a diethyl [1,2-13C2]phosphonoacetate. rsc.org This labeled phosphonate is a valuable intermediate for further synthetic transformations, such as the Horner-Wadsworth-Emmons reaction, to create labeled α,β-unsaturated esters.

Reaction Scheme: P(OR)₃ + Br¹³CH₂¹³COOEt → [(RO)₃P⁺-¹³CH₂¹³COOEt]Br⁻ → (RO)₂P(O)-¹³CH₂¹³COOEt + RBr

While direct carbon-carbon coupling reactions involving the intact ethyl bromoacetate structure are not standard, the molecule can participate in reactions that couple its bromoacetyl unit with other molecules.

A relevant transformation in the context of labeled acetate (B1210297) building blocks is the acid-catalyzed exchange reaction between a bromoacetic acid and another acetate ester. For instance, a known industrial process involves the reaction of bromoacetic acid with tert-butyl acetate to produce tert-butyl bromoacetate. google.com This suggests that a similar transesterification or exchange reaction could be employed with labeled precursors.

For example, reacting [1,2-13C2]bromoacetic acid with unlabeled tert-butyl acetate could yield [1,2-13C2]tert-butyl bromoacetate. Conversely, while less direct, conditions could potentially be found to facilitate an exchange between this compound and a labeled tert-butyl acetate, although direct esterification of the labeled acid is far more common. Such exchange reactions are crucial for diversifying the library of available isotopically labeled building blocks for complex organic synthesis. wikipedia.org

Coupling Reactions with Other Labeled Building Blocks

Cost Reduction Strategies in ¹³C-Labeled Compound Synthesis

The significant expense of ¹³C-labeled starting materials is a major barrier to their widespread use. x-chemrx.com Consequently, strategies to minimize costs by maximizing the incorporation of the expensive isotope and reducing waste are of paramount importance.

Recycling Unreacted Labeled Precursors

A crucial strategy for cost reduction is the recovery and recycling of any unreacted labeled starting material. In the synthesis of this compound, the starting material, Bromoacetic acid-13C2, is the expensive component. Incomplete esterification reactions can lead to a significant loss of this valuable precursor.

Parameter Single Synthesis Run (No Recycling) Synthesis with Precursor Recycling
Initial Precursor Amount100%100%
Reaction Conversion85%85%
Unreacted Precursor15%15% (recovered)
Precursor for Next Run0%15%
Effective Precursor Loss 15% <1% (after multiple cycles)
Overall Product Yield 85% >99% (over multiple cycles)
Relative Synthesis Cost 1.00 ~0.85 (per unit of product)

This is an illustrative table based on typical recovery efficiencies.

Use of Microreactors for Minimized Reagent Volumes

The emergence of microreactor and flow chemistry technologies offers a powerful approach to minimizing the use of expensive reagents and improving reaction efficiency. x-chemrx.comnih.gov These systems utilize small-volume channels where reagents are continuously mixed and reacted under precisely controlled conditions. x-chemrx.com

For the synthesis of ¹³C-labeled compounds like this compound, microreactors provide several advantages over traditional batch synthesis:

Reduced Reagent Volumes: The small internal volumes of microreactors mean that only microliters to milliliters of the expensive ¹³C-labeled precursor are required at any given time, minimizing the amount of material at risk of degradation or loss.

Precise Stoichiometry Control: Flow chemistry allows for the precise control of the ratio of reactants, enabling the use of the labeled precursor as the limiting reagent with minimal excess of other reactants, thereby maximizing its incorporation into the final product.

Enhanced Reaction Efficiency: The high surface-area-to-volume ratio in microreactors leads to superior heat and mass transfer, often resulting in faster reaction times and higher yields compared to batch processes. This increased efficiency ensures that a greater proportion of the ¹³C label is converted into the desired product.

Improved Safety: The small reaction volumes inherent to microfluidic systems enhance safety, which is particularly beneficial when handling reactive intermediates.

Table 2: Comparison of Batch Synthesis vs. Microreactor Synthesis for Isotopic Labeling

Feature Traditional Batch Synthesis Microreactor (Flow) Synthesis
Reaction Volume Milliliters to LitersMicroliters to Milliliters
Reagent Consumption High, often with significant excessMinimized, with precise stoichiometric control
Heat & Mass Transfer Often inefficient, leading to side productsHighly efficient, leading to cleaner reactions
Reaction Time Hours to daysSeconds to minutes
Typical Yields Variable, often lowerOften higher and more consistent
Cost-Effectiveness Lower, due to reagent waste and lower yieldsHigher, due to minimal waste and high efficiency

By adopting these cost-reduction strategies, the synthesis of this compound and other isotopically labeled compounds can be made more economical, thereby facilitating their broader application in scientific research.

Analytical Characterization of Ethyl Bromoacetate 13c2

Spectroscopic Techniques for Isotopic Purity and Enrichment Validation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for the detailed characterization of 13C-labeled compounds. acs.org It provides unambiguous identification and allows for the accurate measurement of 13C enrichment. nih.gov

NMR spectroscopy is exceptionally powerful for studying isotopically labeled molecules because it can directly probe the 13C nuclei and their interactions with neighboring atoms. nih.gov Different NMR experiments provide complementary information regarding the level and location of isotopic enrichment.

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy is the most direct method for confirming the high isotopic enrichment of Ethyl bromoacetate-13C2. Due to the low natural abundance of the 13C isotope (approximately 1.1%), signals in a standard 13C-NMR spectrum are inherently weak. libretexts.orghuji.ac.il In a sample of this compound with an isotopic enrichment of >99% at the two specified carbon positions (the carbonyl carbon and the adjacent methylene (B1212753) carbon), the intensity of the signals corresponding to these labeled carbons will be dramatically enhanced.

The confirmation of >99% enrichment is achieved by comparing the signal intensity of the labeled carbons to the noise level or any residual signal at the chemical shift of the corresponding unlabeled carbon, which should be negligible. rsc.org The large chemical shift dispersion in 13C-NMR provides well-resolved peaks, making this assessment straightforward. nih.gov

Table 1: Expected 13C-NMR Chemical Shifts for this compound Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Proton (1H) NMR spectroscopy offers a highly sensitive and rapid method for the indirect quantification of 13C enrichment. nih.govacs.org While protons attached to a 12C atom show a single resonance (a singlet, or a multiplet due to H-H coupling), protons bonded to a 13C atom exhibit additional splitting. This splitting results in "satellite" peaks that flank the central 12C-H peak due to one-bond scalar coupling (¹J-coupling). nih.gov

For this compound, the protons of the labeled methylene group (-¹³CH₂-) will appear as a doublet in the 1H spectrum, centered around their usual chemical shift. The separation between these satellite peaks is equal to the ¹J(C-H) coupling constant, typically in the range of 125-150 Hz. libretexts.org The isotopic enrichment can be calculated by comparing the integrated area of the satellite peaks to the total area of both the satellite and the central (residual 12C-H) peaks. acs.org

Table 2: Representative ¹J(C-H) Coupling Constants for Quantitation

Two-dimensional Heteronuclear J-Resolved (2D H-JRES) NMR spectroscopy is a powerful technique for measuring isotopic patterns in complex samples. mnms-platform.comnih.gov This experiment separates the chemical shift information onto one axis (F2) and the homonuclear (H-H) and heteronuclear (H-C) coupling constants onto a second axis (F1). mnms-platform.com

In the resulting spectrum, protons attached to 12C atoms will appear as cross-peaks at 0 Hz on the F1 axis. In contrast, protons bonded to 13C atoms will give rise to two distinct cross-peaks, which are separated along the F1 axis by the ¹J(H-13C) coupling constant. mnms-platform.com This clear separation allows for the precise measurement of these coupling constants and provides a visual representation of the isotopic pattern, even in cases of signal overlap in the 1D spectrum. nih.gov The use of 2D H-JRES is suitable for high-throughput isotopic profiling of labeled samples. nih.gov

Isotope-Edited Total Correlation Spectroscopy (ITOCSY) is an advanced 2D NMR pulse sequence designed to filter 1H-1H TOCSY spectra based on the isotopic state of the attached carbon atom. acs.orgnih.gov The experiment generates separate, quantitatively equivalent spectra for molecules containing 12C and those containing 13C. nih.gov This is achieved by using filter elements that selectively remove signals from 13C-bound protons in one of the spectra. acs.org

This technique is particularly valuable in isotope-based metabolomics, where a labeled compound like this compound might be used as a tracer to follow a metabolic pathway. nih.gov ITOCSY allows researchers to exclusively observe the correlation network of the 13C-labeled molecules, effectively removing background signals from unlabeled endogenous compounds and simplifying the analysis of complex biological mixtures. acs.orgnih.gov

For a doubly labeled molecule such as this compound, where the two 13C atoms are adjacent, the analysis of the one-bond carbon-carbon coupling constant (¹J(C-C)) provides definitive proof of the labeling pattern. jeolusa.com In the proton-decoupled 13C-NMR spectrum, the signal for each of the two labeled carbons will be split into a doublet due to coupling with the adjacent 13C nucleus. chemrxiv.org Because of the low natural abundance of 13C, this type of coupling is not observed in unlabeled compounds. libretexts.orglibretexts.org

The magnitude of the ¹J(C-C) coupling constant is characteristic of the bond type. For a single bond between two sp³ or an sp³ and an sp² hybridized carbon, the value is typically in the range of 35-45 Hz. huji.ac.il Measurement of this coupling constant confirms that the two 13C labels are incorporated in contiguous positions within the same molecule.

Table 3: Typical ¹J(C-C) Coupling Constants

Mass Spectrometry (MS)

Other Characterization Methods

While mass spectrometry is central to the analysis of this compound, other spectroscopic methods are used, typically by the manufacturer, to provide a comprehensive characterization and ensure quality control. ckisotopes.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to verify the presence of the key functional groups in the molecule. The spectrum of this compound would show characteristic absorption bands for the C=O stretch of the ester group and the C-Br stretch, confirming the compound's chemical identity.

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. In the context of this compound, IR spectroscopy serves to confirm the presence of the characteristic ester functional group and the carbon-bromine bond. The isotopic labeling with two Carbon-13 atoms in the acetate (B1210297) moiety induces a noticeable shift in the vibrational frequencies of the associated bonds, particularly the carbonyl (C=O) stretch, providing a unique spectral fingerprint.

The IR spectrum of an ester is typically characterized by a strong absorption band corresponding to the C=O stretching vibration, which for aliphatic esters, generally appears in the range of 1750-1735 cm⁻¹ orgchemboulder.comdocbrown.info. Additionally, two or more distinct bands for C-O stretching are expected in the 1300-1000 cm⁻¹ region orgchemboulder.comspectroscopyonline.com.

The key feature in the IR spectrum of this compound is the shift of the carbonyl absorption band to a lower wavenumber due to the heavier ¹³C isotopes. This phenomenon, known as the vibrational isotope effect, results in a separation of approximately 40-43 cm⁻¹ between the ¹³C=O and the ¹²C=O vibrational bands nih.gov. This significant and predictable shift is a definitive indicator of successful isotopic labeling at the carbonyl carbon.

The expected characteristic IR absorption bands for this compound are detailed in the table below, with a comparison to its unlabeled counterpart, ethyl bromoacetate (B1195939).

Interactive Table 1: Expected Infrared Absorption Bands for this compound and Ethyl bromoacetate

Functional GroupBond VibrationExpected Wavenumber (Ethyl bromoacetate)Expected Wavenumber (this compound)Intensity
CarbonylC=O stretch~1740-1750 cm⁻¹~1697-1710 cm⁻¹Strong
EsterC-O stretch~1200-1300 cm⁻¹~1200-1300 cm⁻¹Strong
Alkyl HalideC-Br stretch~500-600 cm⁻¹~500-600 cm⁻¹Medium-Strong
AlkylC-H stretch~2850-3000 cm⁻¹~2850-3000 cm⁻¹Medium-Strong

Note: The exact positions of the absorption bands can be influenced by the solvent and the physical state of the sample.

The presence of these characteristic absorption bands, particularly the isotopically shifted carbonyl peak, provides strong evidence for the correct chemical structure and successful labeling of this compound.

Refractometry for Quick Purity Checks

The refractive index of a pure compound is a well-defined physical constant under specific conditions of temperature and wavelength. For ethyl bromoacetate, the reported refractive index is approximately 1.451 at 20°C (n20/D) nih.govcdnsciencepub.comresearchgate.net. Isotopic substitution with ¹³C has a negligible effect on the refractive index. Therefore, the refractive index of this compound is expected to be virtually identical to its unlabeled form.

A measured refractive index that deviates significantly from the established value can indicate the presence of impurities. This makes refractometry a valuable tool for routine quality control in a production or laboratory setting, allowing for a swift verification of purity before the compound is used in further applications.

Interactive Table 2: Refractive Index Data for Ethyl bromoacetate and its Isotopomers

CompoundCAS NumberRefractive Index (n20/D)
Ethyl bromoacetate105-36-21.451
Ethyl bromoacetate-1-¹³C61203-71-21.451
Ethyl bromoacetate-2-¹³C85539-84-01.451
Ethyl bromoacetate-¹³C₂61898-49-5~1.451 (expected)

Applications of Ethyl Bromoacetate 13c2 in Mechanistic and Synthetic Studies

Elucidation of Reaction Mechanisms

Isotopically labeled compounds are instrumental in determining the pathways and transition states of chemical reactions. The presence of the ¹³C label in Ethyl bromoacetate-13C2 allows researchers to track the carbon backbone through complex processes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Kinetic Isotope Effects (KIE) in Organocatalytic Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where a reaction's rate changes when an atom in a reactant is replaced with one of its heavier isotopes. Measuring the KIE is a highly sensitive method for determining whether a specific bond to the isotopic atom is broken or formed in the rate-determining step of a reaction. In organocatalytic studies, where non-metallic catalysts are used, this compound is an ideal probe for mechanistic questions. If the reaction rate involving this compound differs from that of its unlabeled counterpart, it provides strong evidence that the carbon backbone is involved in the key transition state.

Parallel Experiments with Labeled and Unlabeled Compounds

To measure the KIE, chemists conduct parallel experiments under identical conditions. One reaction uses standard Ethyl bromoacetate (B1195939), while the other uses this compound. The rates of both reactions are carefully measured. A KIE value (k_light / k_heavy) significantly different from 1.0 indicates that the carbon-carbon or carbon-bromine bond energetics influence the reaction rate.

Table 1: Hypothetical Kinetic Data for an Organocatalytic Nucleophilic Substitution

CompoundRate Constant (k) at 298 K (M⁻¹s⁻¹)KIE (k₁₂C / k₁₃C)
Ethyl bromoacetate1.50 x 10⁻³1.07
This compound1.40 x 10⁻³
Arrhenius Plots for Activation Energy Comparison

Further insight can be gained by studying the reaction rates at various temperatures and constructing Arrhenius plots. An Arrhenius plot graphs the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T). The slope of this plot is directly proportional to the activation energy (Ea) of the reaction libretexts.orglibretexts.org. By generating Arrhenius plots for both the labeled and unlabeled reactions, a comparison of their activation energies can be made. A difference in Ea confirms that isotopic substitution affects the energy of the transition state.

Table 2: Illustrative Activation Energy Comparison from Arrhenius Plots

ReactantSlope of Arrhenius Plot (-Ea/R)Calculated Activation Energy (Ea) (kJ/mol)
Ethyl bromoacetate-9500 K79.0
This compound-9550 K79.4

Intramolecular Rearrangements and Pathways

When a molecule undergoes an intramolecular rearrangement, atoms shift their positions within the same molecule. Using this compound is critical for tracking these shifts. The stable ¹³C-¹³C bond acts as an internal marker. By analyzing the product's structure, typically with ¹³C NMR, chemists can determine if the two labeled carbons have maintained their original connectivity or have moved to different positions. This information is invaluable for distinguishing between proposed mechanistic pathways, such as those involving cyclic intermediates or skeletal rearrangements.

Tracer Studies in Complex Chemical Transformations

In multi-step syntheses or biological pathways, it is often necessary to determine the fate of a specific fragment of a starting material. This compound serves as an excellent tracer for this purpose alfa-chemistry.comwikipedia.orgnih.gov. By introducing the ¹³C₂-labeled unit at the beginning of a reaction sequence, researchers can follow its journey through various intermediates to the final product. Analysis by mass spectrometry can reveal the mass shift in the final product, confirming the incorporation of the two-carbon labeled fragment, while NMR can pinpoint its exact location in the molecule's structure. This technique is fundamental to metabolic flux analysis in biochemistry and for verifying complex synthetic routes in organic chemistry researchgate.netnih.govnih.gov.

Precursor for Labeled Compounds in Organic Synthesis

Beyond its use in mechanistic studies, this compound is a valuable building block for the synthesis of more complex isotopically labeled molecules cymitquimica.com. Many pharmaceuticals, metabolites, or materials science compounds require isotopic labeling for analytical or diagnostic purposes. This compound provides a reliable method for introducing a two-carbon labeled unit into a target structure. For instance, it has been utilized in the multi-step synthesis of ¹³C-labeled testosterone, where the labeled ethyl bromoacetate is condensed with another precursor to build the final complex steroid framework researchgate.netlookchem.com. These labeled target molecules are then used in drug metabolism studies, as internal standards for quantitative analysis, or in NMR-based structural biology.

Synthesis of Labeled Pharmaceutical Intermediates

Ethyl bromoacetate (EBA) is widely employed as a versatile chemical intermediate in the synthesis of numerous pharmaceutical products. Major pharmaceutical manufacturers utilize EBA in the preparation of drugs and therapeutic agents. Consequently, this compound serves as a critical reagent for preparing isotopically labeled versions of these pharmaceutical intermediates. The introduction of the ¹³C₂ label at a foundational stage of synthesis allows for the production of a final active pharmaceutical ingredient (API) that can be traced in vivo.

The use of stable isotope-labeled compounds is essential in drug metabolism and pharmacokinetic (DMPK) studies. Labeled APIs help researchers to quantify the drug and its metabolites in biological fluids, identify metabolic pathways, and determine absorption, distribution, metabolism, and excretion (ADME) profiles. While there are various methods for introducing ¹³C labels into molecules, using pre-labeled building blocks like this compound is often a highly efficient strategy. For instance, labeled bromoacetic acid derivatives are known precursors for other versatile labeled synthons, such as 2-(phenylthio)acetic acid, which can be used to build more complex molecules.

Application AreaRole of this compoundSignificance
Pharmaceutical IntermediatesIntroduces a stable ¹³C₂ label into drug precursors.Facilitates ADME and pharmacokinetic studies of new drug candidates.
PAH Metabolite StandardsActs as a C2 building block in the de novo synthesis of labeled PAHs.Provides internal standards for accurate quantification in toxicology and environmental analysis.
Hydantoin (B18101) DerivativesFunctions as an N-alkylating agent to modify the hydantoin ring.Creates labeled hydantoin-based drugs for metabolism and mechanism of action studies.

Preparation of Labeled Metabolites for Biological Systems

The study of metabolites is fundamental to understanding the mechanism of action and toxicity of xenobiotics. The synthesis of isotopically labeled metabolites is crucial for their use as analytical standards in quantitative mass spectrometry-based assays. This compound provides a two-carbon labeled synthon that can be incorporated into various classes of metabolites.

Polycyclic aromatic hydrocarbons (PAHs) are widespread environmental contaminants known for their carcinogenic properties, which arise after metabolic activation to reactive species that form DNA adducts. The study of these metabolic pathways requires access to authentic, isotopically labeled PAH metabolites. Ethyl bromoacetate has been used as a reagent in the synthesis of PAHs; for example, it was employed in a Reformatsky reaction to add a two-carbon unit during a synthetic route to pyrene.

By using this compound or the corresponding labeled ethyl acetate (B1210297) in similar synthetic strategies, researchers can construct uniformly or partially ¹³C-labeled PAHs. These labeled PAHs can then be used as precursors for the synthesis of their corresponding labeled metabolites, such as diols and epoxides. These labeled metabolites are invaluable as internal standards for isotope dilution mass spectrometric quantification, enabling highly sensitive and specific detection in biological or environmental samples.

4-Hydroxynonenal (HNE) is a major aldehydic product of lipid peroxidation and serves as a key biomarker of oxidative stress. It is a highly reactive molecule that readily forms adducts with proteins and DNA, implicating it in the pathophysiology of numerous diseases. To accurately quantify HNE in biological matrices and to study its downstream effects, stable isotope-labeled internal standards are required. The total synthesis of HNE with ¹³C incorporation can be achieved through multi-step organic synthesis. In such a synthesis, this compound can serve as a versatile precursor for introducing a two-carbon labeled fragment that ultimately becomes part of the HNE backbone.

Steroidal antiestrogens are a class of drugs that interfere with the action of estrogen and are used primarily in the treatment of hormone receptor-positive breast cancer. To investigate their receptor binding affinity, pharmacokinetics, and mechanism of action, labeled versions of these compounds are often required. While various labeling strategies exist, this compound can be used to introduce a labeled side chain onto the core steroid structure. For example, many steroidal antiestrogens are derivatives of estradiol, which contains a phenolic hydroxyl group. This group can be alkylated with this compound to introduce a labeled carboxymethyl ether side chain, a common modification in the design of steroidal ligands.

Aminolevulinic Acid

The synthesis of isotopically labeled 5-aminolevulinic acid (ALA) has been accomplished using this compound as a key starting material. One prominent synthetic route involves the Gabriel condensation of potassium phthalimide (B116566) with ethyl bromo[1,2-13C2]acetate. This initial step introduces the labeled two-carbon unit that will ultimately become carbons 4 and 5 of the ALA molecule. Following the Gabriel synthesis, the resulting intermediate undergoes a series of reactions, including conversion to an acid chloride and subsequent coupling with an organozinc reagent, to construct the carbon skeleton of ALA. The final step is hydrolysis to yield the desired 5-[4,5-13C2]aminolevulinic acid bohrium.com. This labeled ALA is instrumental in biosynthetic studies of porphyrins.

Starting MaterialKey ReactionLabeled Product
Ethyl bromo[1,2-13C2]acetateGabriel Condensation5-[4,5-13C2]aminolevulinic acid

Building Blocks for Complex Labeled Structures

This compound serves as a fundamental building block for the synthesis of more complex isotopically labeled molecules. Its two labeled carbon atoms can be strategically incorporated into larger frameworks, providing insights into reaction mechanisms and metabolic pathways.

In the synthesis of 13C-enriched carotenoids, this compound is a crucial precursor for creating essential Wittig reagents. The synthesis of these labeled carotenoids often relies on the construction of the carbon backbone through Wittig reactions. For instance, ethyl [1,2-13C2] bromoacetate is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium (B103445) salt. This salt is then converted into a Wittig reagent, ([1,2-13C2]carbethoxymethylene)triphenylphosphorane, which can be used to introduce the labeled two-carbon unit into various intermediates in the total synthesis of complex carotenoids like β-carotene and zeaxanthin (B1683548) nih.govresearchgate.net. This labeling strategy is invaluable for studying the structure, function, and metabolism of carotenoids in biological systems.

Labeled PrecursorIntermediateApplication
Ethyl [1,2-13C2] bromoacetate([1,2-13C2]carbethoxymethylene)triphenylphosphorane (Wittig Reagent)Synthesis of 13C-labeled carotenoids

The synthesis of isotopically labeled retinoids and their metabolites for research in vision and vitamin A metabolism also utilizes this compound. A general strategy for preparing multiple-13C-labeled retinals involves the use of commercially available 13C-labeled starting materials, including ethyl bromoacetate. This approach allows for the systematic placement of 13C labels within the conjugated polyene chain of retinal. By employing this compound, researchers can synthesize retinoids with specific labeling patterns, which are essential for detailed NMR spectroscopic studies to probe the structure and function of these molecules in biological processes such as the visual cycle.

This compound has been instrumental in the synthesis of labeled monomers for studying the structure and vulcanization of ethylene-propylene-diene monomer (EPDM) rubber. Specifically, it is used in the synthesis of [2,8-13C2] labeled 5-ethylidene-2-norbornene (ENB), a common diene monomer in EPDM. The synthesis begins with the conversion of [1,2-13C2]acetic acid to ethyl [1,2-13C2] bromoacetate. This labeled bromoacetate is then used to prepare a Wittig reagent, which is reacted with a suitable precursor to form labeled ethyl acrylate. A subsequent Diels-Alder reaction with cyclopentadiene, followed by further transformations, yields the desired [2,8-13C2]ENB. The incorporation of this labeled monomer into the EPDM polymer chain allows for detailed characterization of the polymer structure and the cross-linking mechanisms during vulcanization using 13C NMR spectroscopy.

Labeled Starting MaterialLabeled MonomerPolymer Application
Ethyl [1,2-13C2] bromoacetate[2,8-13C2] 5-ethylidene-2-norbornene (ENB)Mechanistic studies of EPDM rubber vulcanization

While direct synthesis of labeled N-substituted piperazine (B1678402) acetic acids using this compound is not extensively documented in readily available literature, the principle of its application in analogous heterocyclic systems provides a strong basis for its utility. For instance, in the synthesis of 13C-labeled putative biosynthetic intermediates of paraherquamides, a key step involves the alkylation of a secondary amine with ethyl bromoacetate to introduce an acetic acid ester side chain. It has been noted that this synthetic route is practical for preparing the 13C-labeled version of the target molecule starting from 1-13C-ethyl bromoacetate nih.gov. This demonstrates the feasibility of using this compound to introduce a labeled acetic acid moiety onto a nitrogen atom within a heterocyclic ring, a strategy directly applicable to the synthesis of labeled N-substituted piperazine acetic acids for use as labeling reagents.

Reformatsky Reaction Applications with Labeled Analogues

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal thermofisher.com. This reaction provides a powerful tool for carbon-carbon bond formation. The use of this compound in the Reformatsky reaction would theoretically allow for the synthesis of β-hydroxy esters with isotopic labels at the α and carbonyl positions. Such labeled compounds would be valuable for mechanistic studies of the Reformatsky reaction itself, as well as for tracing the metabolic fate of the resulting β-hydroxy esters in biological systems. However, specific examples of the application of this compound in the Reformatsky reaction to produce labeled analogues are not extensively detailed in the currently reviewed scientific literature.

Wittig Reaction Applications with Labeled Analogues

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of carbon-carbon double bonds with high stereo- and regioselectivity. The use of isotopically labeled reagents, such as those derived from this compound, allows chemists to trace the fate of specific carbon atoms throughout the reaction sequence, offering a deeper understanding of the reaction mechanism and providing a tool for the synthesis of complex labeled molecules.

A significant application of this compound is in the multi-step synthesis of isotopically labeled steroids, which are crucial for metabolism and drug interaction studies. In a key example, this compound is utilized in the preparation of a 13C-labeled phosphonate (B1237965) ylide precursor, which is subsequently employed in a Wittig reaction to construct a portion of the steroid skeleton.

Synthesis of a Labeled Phosphonate Reagent

The synthesis begins with the condensation of ethyl acetoacetate-13C4 and this compound. This initial reaction incorporates the 13C2-labeled acetate unit into a growing carbon chain. Through a series of subsequent transformations, this intermediate is converted into (1,2,3,4,5-13C5) 5-(diethylphosphono)-2-pentanone ethylene (B1197577) ketal. This molecule contains a five-carbon chain with each carbon atom being the 13C isotope, originating from the labeled starting materials. The diethylphosphono group is the reactive moiety that will participate in the Wittig reaction.

Wittig Reaction for Steroid Synthesis

The labeled phosphonate is then used in a Wittig-type reaction to introduce the labeled five-carbon chain into a steroid precursor. This specific application is instrumental in the synthesis of 13C-labeled exemestane (B1683764), a drug used in the treatment of breast cancer. The Wittig reaction allows for the precise and stereocontrolled formation of a new carbon-carbon double bond, incorporating the 13C-labeled fragment into the A-ring of the steroid.

The ability to introduce a segment of 13C-labeled atoms into a complex molecule like exemestane is of paramount importance for pharmaceutical research. These labeled analogues are indispensable for studying the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as for elucidating its mechanism of action at the molecular level.

Detailed Research Findings

While the overarching synthetic strategy is well-documented, specific experimental data from the Wittig reaction step involving the 13C-labeled phosphonate provides a clearer picture of the reaction's efficiency and outcome. The table below summarizes the key aspects of this pivotal reaction.

Reactant 1Reactant 2 (Steroid Precursor)Base/Solvent SystemProductIsotopic EnrichmentApplication
(1,2,3,4,5-13C5) 5-(diethylphosphono)-2-pentanone ethylene ketalAndrostenedione (B190577) derivativeNaH / THF13C5-labeled Exemestane precursor>98%Mechanistic studies and synthesis of labeled pharmaceutical standards

The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is characteristic for generating the phosphonate ylide from the corresponding phosphonate ester. The subsequent reaction with the androstenedione derivative proceeds to form the desired carbon-carbon double bond, effectively completing the A-ring of the exemestane molecule with the isotopically labeled chain. The high isotopic enrichment ensures that the signal from the labeled positions can be clearly distinguished in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Computational and Theoretical Studies Involving Ethyl Bromoacetate 13c2

Integration of Isotopic Tracer Data into Metabolic Flux Models

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular reactions. nih.govcreative-proteomics.com When combined with stable isotope labeling experiments, it is known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), which is considered the gold standard for determining in vivo metabolic activity. creative-proteomics.com13cflux.net In a typical ¹³C-MFA experiment, a ¹³C-labeled substrate, such as Ethyl bromoacetate-13C2, is introduced to cells. nih.govfrontiersin.org As the cells metabolize the compound, the ¹³C label is incorporated into various downstream metabolites. 13cflux.net The distribution of these ¹³C atoms creates unique mass isotopomer distributions (MIDs), which are distinct patterns based on the number of heavy isotopes in a molecule. nih.govplos.org These MIDs are measured experimentally, most commonly by mass spectrometry, and serve as the primary data for computational modeling. 13cflux.netnih.gov

The core of ¹³C-MFA is to use a mathematical model of the cell's metabolic network to calculate the theoretical MIDs for a given set of reaction fluxes. springernature.com By comparing the computationally predicted MIDs with the experimentally measured MIDs, the model can be iteratively adjusted to find the flux distribution that best explains the observed labeling patterns. researchgate.net This process allows for a detailed quantitative mapping of cellular metabolism. nih.gov

Software Applications (e.g., INCA, OpenFLUX)

The complex calculations required for ¹³C-MFA are performed using specialized software packages. nih.gov These tools automate the process of model construction, simulation, and flux estimation. Two prominent examples are INCA (Isotopomer Network Compartmental Analysis) and OpenFLUX.

INCA is a MATLAB-based platform that can perform both steady-state and isotopically non-stationary metabolic flux analysis (INST-MFA). nih.gov It provides a comprehensive framework for analyzing metabolic networks by automatically generating and solving the necessary mass balance and isotopomer balance equations. A key feature of INCA is its ability to handle multiple simultaneous experiments, such as those using different isotopic tracers, to generate a single, consistent flux map. nih.gov

OpenFLUX is another user-friendly software, also based in MATLAB, that is designed for steady-state ¹³C-MFA. diva-portal.org It utilizes the Elementary Metabolite Unit (EMU) framework, which significantly improves the computational speed for large-scale metabolic models. diva-portal.org Users can define the metabolic network in a simple format, and OpenFLUX will automatically generate the required balances for flux calculation and statistical analysis. diva-portal.org

The table below summarizes some key features of these software applications.

FeatureINCA (Isotopomer Network Compartmental Analysis)OpenFLUX
Analysis Type Steady-state (MFA) and Non-stationary (INST-MFA)Primarily Steady-state (MFA)
Computational Framework Elementary Metabolite Unit (EMU) balancesElementary Metabolite Unit (EMU) framework
User Interface Graphical User Interface (GUI) and command-lineCommand-line, model defined in spreadsheet
Key Capabilities Simultaneous regression of multiple experiments, optimal experiment design, flux variability analysis. nih.govAutomated model generation from reaction lists, parameter estimation, sensitivity analysis. diva-portal.org
Platform MATLABMATLAB

Parameterization with Experimental Data

Parameterization is the process of fitting the metabolic model to the collected experimental data. nih.gov In the context of a study using this compound, this data would consist of two main types:

Isotope Labeling Measurements: This is the core data from the tracer experiment. After introducing this compound, intracellular metabolites are extracted, and their Mass Isotopomer Distributions (MIDs) are measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov These MIDs provide detailed information about the relative activities of intracellular pathways. creative-proteomics.com

The software then uses this data in a least-squares regression problem. The objective is to minimize the difference between the experimentally measured MIDs and the MIDs simulated by the model. nih.gov The free fluxes in the model are adjusted iteratively until this difference is minimized, yielding the best-fit flux distribution. researchgate.net

Validation through Chi-Square Goodness-of-Fit Tests

After an optimal flux map has been determined, its validity must be statistically assessed. The standard method for this is the chi-square (χ²) goodness-of-fit test. nih.gov This test evaluates whether the discrepancies between the experimental data and the model's predictions are statistically significant or simply due to random measurement error.

The process involves calculating the sum of squared residuals (SSR), which is the weighted sum of the differences between the measured and simulated MIDs. nih.govnih.gov This SSR value is then compared against the chi-square (χ²) distribution for a given number of degrees of freedom (the number of independent measurements minus the number of estimated free fluxes). nih.gov If the calculated SSR falls within a statistically acceptable range (typically a 95% confidence interval), the model is considered to be a good fit for the data. plos.org A failed χ² test suggests that the proposed metabolic network model may be incomplete or incorrect, prompting the researcher to revise the model structure. nih.govplos.org

Quantum Chemical Calculations for Reaction Mechanisms

While isotopic tracers are used to follow a reaction's path experimentally, quantum chemical calculations provide a theoretical lens to understand the underlying reaction mechanisms at an atomic level. For a compound like ethyl bromoacetate (B1195939), which is a versatile alkylating agent, these calculations can elucidate the energetics and transition states of its reactions. wikipedia.orgatamanchemicals.com

For instance, ethyl bromoacetate frequently participates in nucleophilic substitution reactions, such as the Reformatsky reaction. atamanchemicals.com Quantum chemical calculations can model the entire reaction coordinate for such a process. This involves calculating the potential energy of the system as the reactants approach, form a transition state, and resolve into products. These calculations can determine the activation energy of the reaction, which is crucial for understanding its rate, and can characterize the geometry of the transition state. Studies on the reaction of ethyl bromoacetate with various nucleophiles have used kinetic data to understand these mechanisms, which can be further detailed by computational models. ias.ac.inias.ac.in While the ¹³C labeling in this compound does not significantly alter the reaction mechanism itself, theoretical calculations can predict subtle differences in vibrational frequencies that are foundational to the isotope effects discussed in the next section.

Theoretical Studies on Isotope Effects and Conformational Analysis

Theoretical studies offer deep insights into two key molecular properties that influence reactivity: isotope effects and conformational preferences.

Kinetic Isotope Effects (KIEs): The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., ¹²C with ¹³C). wikipedia.org This effect arises primarily from the difference in zero-point vibrational energy between the bonds to the light and heavy isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy. baranlab.org Theoretical calculations can predict the magnitude of the KIE for a given reaction mechanism. For a reaction involving this compound, if a bond to one of the labeled carbons is broken or formed in the rate-determining step, a primary KIE would be expected. youtube.com The magnitude of this ¹³C-KIE can help confirm the reaction mechanism and provide detailed information about the structure of the transition state. wikipedia.orgwpmucdn.com

Conformational Analysis: Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds, and their relative stabilities. lumenlearning.comresearchgate.net Molecules like ethyl bromoacetate are not rigid; they can adopt various conformations, some of which are more energetically favorable than others. libretexts.org Theoretical methods, such as ab initio and density functional theory (DFT) calculations, can be used to map the potential energy surface of the molecule as a function of bond rotation. ic.ac.uk This analysis helps identify the lowest-energy (most stable) conformations and the energy barriers between them. wiley.com The preferred conformation of a molecule can significantly impact its reactivity, as the spatial arrangement of atoms determines their accessibility for a reaction. lumenlearning.com

Modeling Carbon Isotope Turnover in Biological Systems

Isotopically labeled compounds like this compound are essential tools for modeling the turnover of molecules in living systems. nih.gov Turnover refers to the dynamic balance between the synthesis and degradation of molecules such as proteins, lipids, or glycans. diva-portal.org By introducing a ¹³C-labeled precursor, researchers can track the rate at which the heavy isotope is incorporated into a specific pool of molecules (synthesis) and the subsequent rate at which it is lost as those molecules are broken down (degradation).

For example, if this compound is used as a precursor for the synthesis of specific cellular components, its labeled two-carbon unit will be incorporated into these larger molecules. By taking samples over time and analyzing the isotopic enrichment using mass spectrometry, a dynamic profile of carbon turnover can be constructed. Mathematical models are then used to fit these time-course data to determine the kinetic rates of synthesis and degradation. This approach provides a quantitative understanding of the homeostasis of various cellular components and how it is affected by disease, diet, or therapeutic interventions. nih.gov

Safety and Handling of Ethyl Bromoacetate 13c2 in Academic Settings

Best Practices for Storage and Stability

Proper storage is crucial to maintain the integrity and stability of Ethyl bromoacetate-13C2 and to prevent hazardous situations.

Temperature and Inert Atmosphere Requirements

This compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames nj.govcoleparmer.comfishersci.com. The storage temperature should generally be kept below +30°C chemicalbook.com. Containers must be kept tightly closed to prevent the release of vapors and contamination nj.govfishersci.comlobachemie.comlookchem.com. While not always explicitly required, storage under an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection against degradation, especially for long-term storage or when high purity is essential.

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Source
Temperature Store in a cool place, below +30°C. chemicalbook.comlookchem.com
Atmosphere Store in a dry, well-ventilated area. nj.govfishersci.comlookchem.com
Container Keep container tightly closed. nj.govfishersci.comlobachemie.comlookchem.com
Incompatibilities Store away from strong acids, strong bases, oxidizing agents, and reducing agents. nj.govchemicalbook.comlobachemie.com

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. | nj.govcoleparmer.comfishersci.comnih.gov |

Prevention of Photodegradation and Hydrolysis

To prevent photodegradation, this compound should be stored in a light-resistant container or in a dark location, avoiding direct sunlight lobachemie.com. The compound is also susceptible to hydrolysis, reacting with water or steam to produce toxic and corrosive gases nj.gov. Therefore, it is critical to store it in a dry environment and prevent any contact with moisture .

Laboratory Safety Protocols for Hazardous Materials

Handling this compound requires adherence to stringent safety protocols to minimize exposure and risk.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when working with this compound to prevent skin contact, eye exposure, and inhalation hampshire.edu. The recommended PPE includes:

Eye Protection : Tightly fitting safety goggles or a face shield are essential to protect against splashes and vapors echemi.comcoleparmer.comcdhfinechemical.com.

Skin Protection : Chemical-resistant gloves and protective clothing are required nj.govcoleparmer.comlobachemie.comlookchem.com. Gloves should be inspected before use and disposed of properly after handling the compound lookchem.comcdhfinechemical.com.

Respiratory Protection : All work should be conducted in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA-approved respirator with a full facepiece should be used nj.govechemi.comcoleparmer.comcdhfinechemical.com.

Table 2: Required Personal Protective Equipment (PPE)

Body Area Protective Equipment Source
Eyes/Face Tightly fitting safety goggles, face shield. echemi.comcoleparmer.comcdhfinechemical.com
Hands Chemical-resistant, impervious gloves. nj.govlookchem.comcdhfinechemical.commedline.com
Body Protective, impervious clothing. nj.govechemi.comlobachemie.comlookchem.com

| Respiratory | Use in a well-ventilated area; NIOSH/MSHA-approved respirator if needed. | nj.govechemi.comcoleparmer.comcdhfinechemical.com |

Ventilation and Fume Hood Use

All procedures involving this compound must be performed in a properly functioning chemical fume hood to minimize the inhalation of hazardous vapors nj.govharvard.eduuga.edu. The fume hood creates a physical barrier and removes toxic fumes away from the user igenels.com. To ensure maximum protection:

Work with all materials at least six inches inside the sash harvard.eduuga.edu.

Keep the sash at the lowest possible height during operations harvard.edubraugrup.com.

Avoid rapid movements and minimize foot traffic near the hood to prevent air turbulence harvard.edu.

Ensure the fume hood is located away from doors, windows, and high-traffic areas braugrup.com.

Spill Management and Disposal

In the event of a spill, the area should be evacuated immediately except for personnel equipped with the proper PPE nj.govnoaa.gov. All ignition sources must be removed nj.govnoaa.gov. The spill should be contained and absorbed with an inert material like dry sand, earth, or soda ash nj.govnoaa.gov. The collected material must be placed in a sealed container for disposal as hazardous waste nj.govchemicalbook.com.

Disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations nj.govlobachemie.comchemicalbook.com. It should not be discharged into sewer systems chemicalbook.com.

Regulatory Compliance for Isotopic Compounds

The handling and use of stable isotopic compounds like this compound are subject to standard chemical safety regulations. In academic research, this involves adherence to institutional chemical hygiene plans and laboratory safety protocols.

For isotopic compounds intended for use in clinical research or as active pharmaceutical ingredients (APIs), stricter regulations apply. These materials must be manufactured, tested, and packaged in compliance with current Good Manufacturing Practices (cGMP). isotope.com Facilities producing cGMP-grade isotopes are typically ISO-certified and subject to inspection by regulatory bodies like the FDA. isotope.com While most academic research uses research-grade materials, any work that may bridge into clinical applications must consider these higher regulatory standards. ckisotopes.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Labeled Ethyl Bromoacetate-13C2

The accessibility of this compound is fundamental to its widespread application. Future research will likely focus on the development of more efficient, cost-effective, and versatile synthetic routes. Current methods often rely on the esterification of ¹³C-labeled bromoacetic acid. However, emerging strategies in isotope labeling may provide new avenues for the synthesis of this compound.

One promising approach involves the use of ¹³C elemental carbon as a starting material. Recent studies have demonstrated the conversion of ¹³C elemental carbon to calcium carbide (Ca¹³C₂), which can then be used to generate ¹³C₂-acetylene, a universal building block for a variety of ¹³C₂-labeled molecules. This strategy could potentially be adapted to produce ¹³C₂-labeled acetic acid, a precursor to this compound, thereby providing a more fundamental and potentially more economical route.

Another area of development may focus on late-stage functionalization, a technique that introduces isotopic labels into a molecule at a later step in the synthetic sequence. While challenging for a small molecule like ethyl bromoacetate (B1195939), advancements in C-H activation and other catalytic methods could one day allow for the direct and selective introduction of ¹³C isotopes into the ethyl bromoacetate backbone.

The table below outlines potential future synthetic strategies for this compound.

Synthetic StrategyPrecursorPotential Advantages
From ¹³C Elemental Carbon¹³C CarbonCost-effective starting material, fundamental building block approach.
Late-Stage FunctionalizationUnlabeled Ethyl BromoacetatePotentially more efficient for specific labeling patterns.
Biosynthetic Methods¹³C-labeled substrates (e.g., glucose)Environmentally friendly, potential for high isotopic enrichment.

Expansion of Applications in Chemical Biology and Drug Discovery

Ethyl bromoacetate is a known alkylating agent, and its ¹³C-labeled counterpart holds significant potential for expanded applications in chemical biology and drug discovery. The ability to trace the labeled carbon atoms provides a powerful tool for understanding biological processes at the molecular level.

In chemical biology, this compound can be used as a probe to identify and quantify the targets of alkylating agents in complex biological systems. For instance, in proteomics, it can be used to alkylate cysteine residues in proteins. The ¹³C label allows for the precise identification of modified peptides by mass spectrometry, aiding in the discovery of new drug targets and the elucidation of drug mechanisms of action. The future may see its application in differential alkylation strategies to study redox-regulated proteins.

In drug discovery, isotopically labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies. This compound could be incorporated into drug candidates to trace their metabolic fate. This information is vital for optimizing the pharmacokinetic and pharmacodynamic properties of new drugs. Furthermore, its use as an internal standard in quantitative bioanalytical assays will continue to be a critical application.

The following table summarizes potential expanded applications of this compound.

Application AreaSpecific UseResearch Goal
Chemical BiologyCysteine-reactive probeIdentification of protein targets, study of redox signaling.
Drug DiscoveryMetabolic tracerElucidation of drug metabolism pathways.
Internal standardAccurate quantification of drugs and their metabolites.
ProteomicsQuantitative alkylating agentSite-specific quantification of protein modifications.

Integration with Advanced Analytical Techniques for Enhanced Resolution

The full potential of this compound can be realized through its integration with advanced analytical techniques. The presence of the ¹³C label provides a unique signature that can be exploited by methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to achieve enhanced resolution and sensitivity.

In mass spectrometry, the mass shift introduced by the ¹³C₂ label allows for the clear differentiation of labeled molecules from their unlabeled counterparts. This is particularly advantageous in complex biological matrices where background signals can be high. Advanced MS techniques, such as high-resolution mass spectrometry and tandem mass spectrometry (MS/MS), can be used to precisely locate the labeled carbons within a larger molecule, providing valuable structural information. Future applications may involve its use in multiplexed quantitative proteomics strategies.

In NMR spectroscopy, the ¹³C nucleus is NMR-active, and its incorporation into molecules can greatly enhance the information content of NMR spectra. While ¹³C NMR is inherently less sensitive than ¹H NMR, the high isotopic enrichment of this compound (typically 99%) overcomes this limitation. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC) spectroscopy, can be used to trace the connectivity of the labeled carbons, aiding in the structural elucidation of reaction products and metabolites.

Exploration of New Mechanistic Insights through Isotopic Labeling

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By tracing the fate of the ¹³C atoms from this compound in a chemical reaction, it is possible to gain detailed insights into bond-forming and bond-breaking processes. This approach can be used to distinguish between different possible reaction pathways and to identify key intermediates.

For example, in the study of enzyme mechanisms, this compound can be used as a substrate or an inhibitor. By analyzing the structure of the modified enzyme or the products of the enzymatic reaction, researchers can deduce the mechanism of catalysis. This information is crucial for the design of more potent and selective enzyme inhibitors, which are a major class of drugs.

In the field of organic chemistry, this compound can be used to study the mechanisms of a wide range of reactions, including nucleophilic substitution and cycloaddition reactions. The precise location of the ¹³C label in the products can provide unambiguous evidence for the proposed mechanism.

Standardization of Data Analysis and Reporting for ¹³C-Labeled Studies

As the use of ¹³C-labeled compounds like this compound becomes more widespread, there is a growing need for the standardization of data analysis and reporting. This is essential to ensure the reproducibility and comparability of results across different laboratories and studies.

Several initiatives are underway to develop guidelines for reporting data from metabolomics and other 'omics' studies. These guidelines typically recommend the inclusion of detailed information about the experimental design, sample preparation, analytical methods, and data processing workflows. For studies involving isotopic labeling, it is particularly important to report the isotopic enrichment of the labeled compound and to account for any potential isotopic effects.

The Metabolomics Standards Initiative (MSI) has proposed minimum reporting standards for metabolomics studies, which include specific recommendations for studies using stable isotopes. Adherence to these guidelines will be crucial for the advancement of the field and for maximizing the value of the data generated using this compound and other labeled compounds. The International Union of Pure and Applied Chemistry (IUPAC) has also provided recommendations for the reporting of stable isotope data.

The following table highlights key areas for standardization in ¹³C-labeled studies.

Area of StandardizationKey Considerations
Experimental DesignClear description of the labeling strategy and controls.
Analytical MethodsDetailed parameters for MS and NMR data acquisition.
Data ProcessingTransparent workflow for peak integration, normalization, and statistical analysis.
Data ReportingAdherence to established community guidelines (e.g., MSI, IUPAC).
Isotopic EnrichmentAccurate determination and reporting of the percentage of ¹³C incorporation.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Ethyl Bromoacetate-13C<sup>2</sup> with high isotopic purity?

  • Methodological Answer : Synthesis requires precise control of isotopic labeling at the 1,2-<sup>13</sup>C positions. A common approach involves esterification of bromoacetic acid-<sup>13</sup>C2 with ethanol using acid catalysis (e.g., sulfuric acid). Post-synthesis, purity must be validated via <sup>13</sup>C-NMR (to confirm isotopic enrichment >99%) and GC-MS (to detect unlabeled impurities). Ensure anhydrous conditions to prevent hydrolysis, which could degrade isotopic integrity .

Q. How should researchers handle and store Ethyl Bromoacetate-13C<sup>2</sup> to maintain stability?

  • Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to minimize photodegradation and hydrolysis. The compound’s high density (1.524 g/mL at 25°C) and low flash point (118°F) necessitate fire-safe storage and grounding during transfer. Use PTFE-lined caps to avoid reactions with metals .

Q. What analytical techniques are optimal for characterizing Ethyl Bromoacetate-13C<sup>2</sup> in reaction mixtures?

  • Methodological Answer :

  • GC-MS : Quantifies isotopic enrichment and detects degradation products (e.g., bromoacetic acid-<sup>13</sup>C2).
  • IR Spectroscopy : Confirms ester functional groups (C=O stretch at ~1740 cm<sup>-1</sup>).
  • Refractometry : Monitors refractive index (1.453) as a quick purity check.
  • LC-HRMS : Resolves isotopic peaks in complex matrices (e.g., biological samples) .

Advanced Research Questions

Q. How do isotopic effects of <sup>13</sup>C2 labeling influence reaction kinetics in organocatalytic studies?

  • Methodological Answer : The <sup>13</sup>C isotopic label increases molecular mass slightly, potentially altering reaction rates (kinetic isotope effect, KIE). To quantify this:

Perform parallel experiments with unlabeled and <sup>13</sup>C2-labeled compounds under identical conditions.

Use Arrhenius plots to compare activation energies.

Apply <sup>13</sup>C-NMR to track positional isotopic scrambling during reactions.

  • Note : Statistical validation (e.g., ANOVA) is critical to distinguish KIE from experimental noise .

Q. What strategies resolve contradictory data in metabolic tracing studies using Ethyl Bromoacetate-13C<sup>2</sup>?

  • Methodological Answer : Contradictions may arise from:

  • Isotopic Dilution : Unlabeled metabolites competing with <sup>13</sup>C2-labeled pathways. Mitigate via pulse-chase experiments with timed quenching.
  • Matrix Effects : Biological samples (e.g., plasma) may interfere with MS detection. Use isotopically labeled internal standards (e.g., <sup>13</sup>C6-glucose) for normalization.
  • Data Normalization : Apply machine learning models (e.g., PCA) to distinguish signal from noise in high-dimensional datasets .

Q. How to design experiments assessing Ethyl Bromoacetate-13C<sup>2</sup>’s stability under varying pH and temperature?

  • Methodological Answer :

Accelerated Degradation Studies : Incubate the compound at pH 2–12 (buffered solutions) and temperatures 25–70°C.

Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours for HPLC analysis.

Kinetic Modeling : Fit degradation data to first-order kinetics to calculate half-lives.

  • Critical Consideration : Use deuterated solvents (e.g., D2O) to avoid proton exchange interference in NMR validation .

Q. What computational tools integrate isotopic tracer data from Ethyl Bromoacetate-13C<sup>2</sup> into metabolic flux models?

  • Methodological Answer :

  • Software : Use tools like INCA (Isotopomer Network Compartmental Analysis) or OpenFLUX to model <sup>13</sup>C labeling patterns.
  • Parameterization : Input experimental MS/MS fragmentation data to constrain flux distributions.
  • Validation : Compare simulated vs. experimental isotopomer distributions via chi-square goodness-of-fit tests .

Cross-Disciplinary Applications

Q. How can Ethyl Bromoacetate-13C<sup>2</sup> be applied in environmental toxicology studies?

  • Methodological Answer :

  • Degradation Pathways : Track hydrolysis products (bromoacetic acid-<sup>13</sup>C2) in soil/water matrices using LC-HRMS.
  • Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to <sup>13</sup>C-labeled compound and quantify bioaccumulation via TOF-SIMS imaging.
  • Data Integration : Use GIS mapping to correlate degradation rates with environmental variables (pH, salinity) .

Data Reporting Guidelines

Q. How to ensure compliance with ISO standards when reporting isotopic purity data?

  • Methodological Answer :

  • Precision : Report isotopic enrichment as mean ± SD (e.g., 99.0 ± 0.5 atom % <sup>13</sup>C) based on triplicate NMR measurements.
  • Metadata : Include instrument parameters (e.g., NMR frequency, MS resolution) per ISO 21478:2020.
  • Validation : Cross-validate with independent methods (e.g., elemental analysis) to meet ISO/IEC 17025 requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl bromoacetate-13C2
Reactant of Route 2
Reactant of Route 2
Ethyl bromoacetate-13C2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.